REACTION_CXSMILES
|
C(OC([N:6]1[C:14]([NH2:15])=[C:13]2[C:8]([C:9]([NH:20]C(OCC)=O)=[CH:10][C:11]([C:16]([F:19])([F:18])[F:17])=[CH:12]2)=[N:7]1)=O)C>C(OC(OC(OCC)=O)=O)C>[NH2:15][C:14]1[C:13]2[C:8](=[C:9]([NH2:20])[CH:10]=[C:11]([C:16]([F:18])([F:17])[F:19])[CH:12]=2)[NH:7][N:6]=1
|
Name
|
3-amino-5-trifluoromethyl-7-ethoxycarbonylaminoindazole-2-carboxylic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N1N=C2C(=CC(=CC2=C1N)C(F)(F)F)NC(=O)OCC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)OC(=O)OC(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NNC2=C(C=C(C=C12)C(F)(F)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |